molecular formula C13H8O3 B158754 2-Hydroxyxanthone CAS No. 1915-98-6

2-Hydroxyxanthone

Cat. No. B158754
Key on ui cas rn: 1915-98-6
M. Wt: 212.2 g/mol
InChI Key: WSACHQJPCNOREV-UHFFFAOYSA-N
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Patent
US06162610

Procedure details

A solid mixture of 2-methoxy-9H-xanthene 2 (3.09 g, 14.6 mmole) and pyridine hydrochloride (23.85 g, 206.4 mmole) was heated at 200-210° for 1.5 hrs. The resulting reaction mixture was cooled to about 80° and treated with water, while a white powder dropped out of solution. The suspended mixture was stirred at ambient temperature and then cooled to 0°. The solid was filtered on a Buchner funnel and washed with cold water. A large quantity of CH2Cl2 was needed to redissolve the crude product. The CH2Cl2 solution was washed with dilute HCl solution. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4. TLC showed a small by-product at the origin, but neither of the starting material nor the oxidation product, 2-hydroxy-9H-xanthene-9-one, was formed. The CH2Cl2 solution was filtered through a silica gel plug, the silica gel was flushed with 20% EtOAc-hexanes (100 ml). After concentration of the filtrate, the crude 2-hydroxy-9H-xanthene 3 (2.68 g, 93%) was collected as a slightly yellow powder: mp 137-139° C. 1H NMR (DMSO-d6): delta 9.18 (1H, s), 7.14-7.22 (2H, m), 6.97-7.03 (2H, m), 6.87 (1H, dd, J=7.3, 1.8 Hz), 6.57-6.62 (2H, m) and 3.94 (2H, s).
Name
2-methoxy-9H-xanthene
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
23.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:16]=[CH:15][C:14]2[O:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:6][C:5]=2[CH:4]=1.Cl.N1C=CC=CC=1.[OH2:24]>>[OH:2][C:3]1[CH:16]=[CH:15][C:14]2[O:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:24])[C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
2-methoxy-9H-xanthene
Quantity
3.09 g
Type
reactant
Smiles
COC1=CC=2CC3=CC=CC=C3OC2C=C1
Name
Quantity
23.85 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspended mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 200-210° for 1.5 hrs
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to about 80°
ADDITION
Type
ADDITION
Details
dropped out of solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
FILTRATION
Type
FILTRATION
Details
The solid was filtered on a Buchner funnel
WASH
Type
WASH
Details
washed with cold water
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the crude product
WASH
Type
WASH
Details
The CH2Cl2 solution was washed with dilute HCl solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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